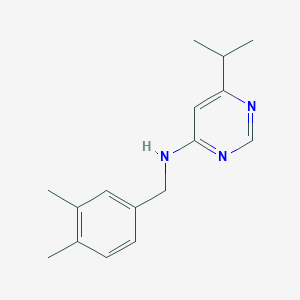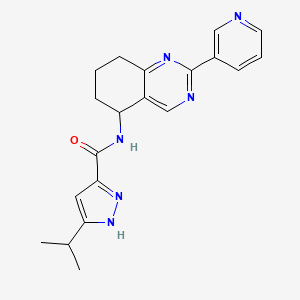
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide, also known as MTCA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. MTCA belongs to the class of quinoline derivatives, which have been previously studied for their anti-inflammatory, anti-cancer, and anti-microbial properties. In
Wirkmechanismus
The exact mechanism of action of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to reduce tumor growth and angiogenesis, decrease inflammation, and improve cognitive function. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have antioxidant and anti-aging effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has also been reported to have low toxicity and is well-tolerated in animal models. However, the limitations of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
For the study of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide include investigating its mechanism of action, pharmacokinetics and pharmacodynamics, efficacy in combination with other drugs or therapies, and development of novel formulations with improved solubility and bioavailability.
Synthesemethoden
The synthesis of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide involves the reaction of 8-methoxy-2-methylquinoline-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-mercaptothiazoline. The resulting product is then treated with ammonia to obtain 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide. This method has been reported to yield high purity and yield of 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative diseases. 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide has been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(8-methoxy-2-methylquinolin-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-9-3-4-12-11(5-6-13(20-2)15(12)18-9)10-7-14(16(17)19)21-8-10/h3-8H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWZNZKDTSHGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C3=CSC(=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(8-Methoxy-2-methylquinolin-5-YL)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)
![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)
![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630029.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5630034.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)

![N-(4-hydroxy-3-methoxybenzyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5630062.png)
![N-{2-[3-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-N-methylmethanesulfonamide](/img/structure/B5630070.png)
![3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5630087.png)
![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5630094.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5630097.png)
![methyl 4-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5630104.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5630117.png)